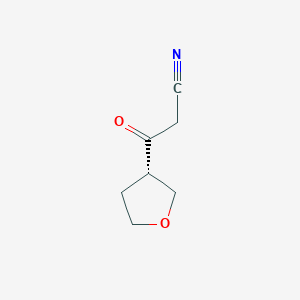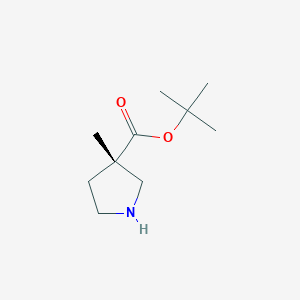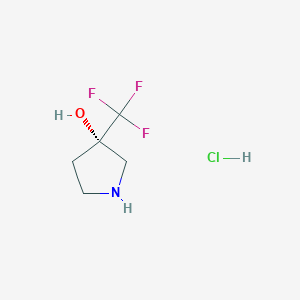
(S)-2-Amino-3-cyclopropylpropan-1-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-3-cyclopropylpropan-1-ol hydrochloride is a chiral amino alcohol compound. It is characterized by the presence of a cyclopropyl group attached to the third carbon of the propanol backbone, with an amino group on the second carbon. This compound is often used in the synthesis of pharmaceuticals and as an intermediate in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-cyclopropylpropan-1-ol hydrochloride typically involves the following steps:
Cyclopropanation: Starting from a suitable alkene, a cyclopropyl group is introduced using a cyclopropanation reaction. This can be achieved using reagents such as diazomethane or Simmons-Smith reagents.
Amination: The introduction of the amino group can be done through reductive amination. This involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Resolution: To obtain the (S)-enantiomer, chiral resolution techniques such as crystallization with a chiral acid or chromatography on a chiral stationary phase are employed.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Synthesis: This method enhances the efficiency and scalability of the synthesis process. It involves the continuous flow of reactants through a reactor, allowing for better control over reaction conditions and improved yields.
Biocatalysis: Enzymatic methods using transaminases or other biocatalysts can be employed to achieve high enantioselectivity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Amino-3-cyclopropylpropan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, carbamates, or other derivatives.
Common Reagents and Conditions
Oxidation: PCC, DMP, or Jones reagent.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Acyl chlorides, isocyanates, or sulfonyl chlorides.
Major Products
Oxidation: Cyclopropyl ketone or aldehyde derivatives.
Reduction: Cyclopropyl amine derivatives.
Substitution: Various amides, carbamates, and sulfonamides.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-3-cyclopropylpropan-1-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate in enzymatic reactions.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of (S)-2-Amino-3-cyclopropylpropan-1-ol hydrochloride depends on its application. In medicinal chemistry, it may act as a ligand for receptors or enzymes, modulating their activity. The cyclopropyl group can influence the binding affinity and selectivity of the compound for its molecular targets. Pathways involved may include neurotransmitter modulation or enzyme inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-Amino-3-cyclopropylpropan-1-ol hydrochloride: The enantiomer of the compound, with different biological activity and selectivity.
2-Amino-3-cyclopropylpropan-1-ol: The free base form without the hydrochloride salt.
Cyclopropylamine: A simpler analog with a cyclopropyl group attached to an amine.
Uniqueness
(S)-2-Amino-3-cyclopropylpropan-1-ol hydrochloride is unique due to its chiral nature and the presence of both an amino and an alcohol functional group. This combination allows for diverse chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-cyclopropylpropan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c7-6(4-8)3-5-1-2-5;/h5-6,8H,1-4,7H2;1H/t6-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZXSPOSGQUALS-RGMNGODLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C[C@@H](CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














